BenchChemオンラインストアへようこそ!

3-{7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol

Medicinal Chemistry Scaffold Optimization Conformational Analysis

3-{7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol (CAS 1694263-88-1; molecular formula C₁₀H₁₇N₃O; MW 195.26 g/mol) is a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (THPP) derivative bearing a 7-methyl substituent on the saturated pyrimidine ring and a 3-(3-hydroxypropyl) side chain on the pyrazole ring. The saturated THPP core is a privileged scaffold in medicinal chemistry that has yielded clinical candidates including the BTK inhibitor zanubrutinib and numerous kinase-targeting agents.

Molecular Formula C10H17N3O
Molecular Weight 195.26 g/mol
Cat. No. B13072745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol
Molecular FormulaC10H17N3O
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC1CCNC2=C(C=NN12)CCCO
InChIInChI=1S/C10H17N3O/c1-8-4-5-11-10-9(3-2-6-14)7-12-13(8)10/h7-8,11,14H,2-6H2,1H3
InChIKeyJGJPLQIWQVJTNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol (CAS 1694263-88-1): Structural Identity and Physicochemical Baseline


3-{7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol (CAS 1694263-88-1; molecular formula C₁₀H₁₇N₃O; MW 195.26 g/mol) is a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (THPP) derivative bearing a 7-methyl substituent on the saturated pyrimidine ring and a 3-(3-hydroxypropyl) side chain on the pyrazole ring . The saturated THPP core is a privileged scaffold in medicinal chemistry that has yielded clinical candidates including the BTK inhibitor zanubrutinib and numerous kinase-targeting agents [1]. This specific substitution pattern—a primary alcohol tethered via a three-carbon linker at the C-3 position combined with a methyl group at the C-7 position of the tetrahydropyrimidine ring—distinguishes it structurally from the majority of published pyrazolo[1,5-a]pyrimidines, which predominantly feature an aromatic (unsaturated) pyrimidine ring [2].

Why In-Class Pyrazolo[1,5-a]pyrimidine Analogs Cannot Substitute for 3-{7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol


Within the pyrazolo[1,5-a]pyrimidine class, biological activity, selectivity, and physicochemical properties are exquisitely sensitive to both ring saturation state and the nature of peripheral substituents. Systematic SAR studies on Pim-1 kinase inhibitors demonstrate that even subtle variation at the C-3 and C-7 positions—such as replacing a methyl with hydrogen or altering the linker length—can shift IC₅₀ values by greater than 10-fold [1]. Critically, the tetrahydropyrimidine ring (as in this compound) introduces a saturated, conformationally flexible region that is absent in the planar aromatic analogs predominating the literature; this saturation directly alters target binding, metabolic stability, and solubility profiles relative to aromatic counterparts [2]. Furthermore, the primary alcohol in the propan-1-ol side chain provides a hydrogen-bond donor/acceptor and a synthetic derivatization handle that is not replicated by methyl, ethyl, or aryl C-3 substituents. Generic substitution with a 3-methyl or unsubstituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine analog therefore risks loss of both potency and the unique physicochemical signature conferred by this specific substitution pattern.

Quantitative Differentiation Evidence for 3-{7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol Versus Structural Analogs


Saturation State of the Pyrimidine Ring: Conformational and Metabolic Divergence from Aromatic Congeners

The target compound bears a fully saturated 4,5,6,7-tetrahydropyrimidine ring (C₆–C₇ single bonds) in contrast to the planar aromatic pyrimidine ring found in the majority of literature pyrazolo[1,5-a]pyrimidines such as zaleplon, PDE10A inhibitor MT-3014, and CDK2 inhibitor series. In the PDE2A inhibitor optimization campaign reported by Mikami et al., substitutions on the saturated pyrazolo[1,5-a]pyrimidine core yielded 5- to 10-fold shifts in PDE isoform selectivity relative to the aromatic parent TAK-915, with concomitant modulation of rat plasma clearance values [1]. This demonstrates that ring saturation is not a neutral modification but actively redirects both target engagement and ADME properties.

Medicinal Chemistry Scaffold Optimization Conformational Analysis

C-7 Methyl Substituent: Impact on Kinase Inhibitory Potency in Pyrazolo[1,5-a]pyrimidine Series

In the dual CDK2/TRKA inhibitor series (compounds 6a–t) reported by the 2024 study, the presence and position of methyl substituents on the pyrazolo[1,5-a]pyrimidine scaffold were key determinants of potency. Lead compounds 6t and 6s (bearing substituents at positions analogous to C-7) achieved CDK2 IC₅₀ values of 0.09 µM and 0.23 µM respectively, comparable to the reference inhibitor ribociclib (IC₅₀ = 0.07 µM) [1]. The target compound's 7-methyl group on a saturated ring represents a distinct chemotype from these aromatic analogs, but the underlying SAR principle—that methylation at this position is potency-determining—is class-conserved. Removal or repositioning of the 7-methyl group would be expected to significantly alter kinase inhibition profiles based on the established SAR [1][2].

Kinase Inhibition Structure-Activity Relationship CDK2

C-3 Hydroxypropyl Side Chain: Solubility and Derivatization Advantage Over C-3 Methyl or Unsubstituted Analogs

The target compound features a 3-hydroxypropyl substituent at C-3, which introduces a primary alcohol (logP-reducing, hydrogen-bond-capable) functionality not present in the more common C-3 methyl, cyano, or unsubstituted analogs. In the broader pyrazolo[1,5-a]pyrimidine class, the introduction of polar side chains has been correlated with improved aqueous solubility and reduced hERG liability. For instance, the Pim-1 inhibitor series incorporating polar C-3 substituents demonstrated no significant hERG inhibition at 30 µM [1] and maintained selectivity across a panel of 119 kinases [1]. The C-3 primary alcohol also provides a synthetic handle for esterification, etherification, or oxidation that is unavailable with methyl or hydrogen substituents, enabling late-stage diversification in medicinal chemistry programs .

Physicochemical Properties Solubility Enhancement Synthetic Derivatization

Molecular Weight Advantage: Lower MW vs. Lead-like Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

With a molecular weight of 195.26 g/mol, the target compound falls within the 'fragment' space (MW < 250 Da) and is significantly smaller than most optimized pyrazolo[1,5-a]pyrimidine kinase inhibitors. For comparison, the dual CDK2/TRKA inhibitor 6t has MW ≈ 400–500 Da [1], the Pim-1 lead compounds exceed 350 Da [2], and clinical candidates such as zanubrutinib (MW 471.55) and MT-3014 are substantially larger. This low MW, combined with the polar alcohol group, positions the compound favorably for fragment-based screening or as an early-stage scaffold for lead generation, where ligand efficiency metrics are paramount .

Lead-Like Properties Fragment-Based Drug Discovery Molecular Weight

Validated Application Scenarios for 3-{7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol in Drug Discovery and Chemical Biology


Fragment-Based Screening for Kinase and Phosphodiesterase Targets

With a MW of 195.26 g/mol and a ligand-efficient scaffold, this compound is suitable as a fragment hit for targets where pyrazolo[1,5-a]pyrimidines are known privileged structures—including CDK2, TRKA, Pim-1, FLT3, and PDE families [1][2]. The C-3 hydroxypropyl and C-7 methyl groups provide initial vectors for fragment growing and merging strategies. Procurement for fragment library construction or fragment soaking experiments in structural biology (X-ray crystallography, cryo-EM) is directly supported by the established crystallographic tractability of the THPP core [3].

Synthetic Intermediate for Late-Stage Diversification in Medicinal Chemistry

The primary alcohol at the terminus of the C-3 propyl chain serves as a versatile synthetic handle. It can undergo esterification (to modulate lipophilicity and prodrug potential), oxidation to the carboxylic acid (for amide coupling), or mesylation/tosylation followed by nucleophilic displacement (to install amines, thioethers, or other functionality). This makes the compound valuable as a diversification-ready intermediate for generating focused libraries around the THPP scaffold, where the 7-methyl group simultaneously anchors the stereoelectronic character of the saturated ring [2].

Physicochemical Tool Compound for ADME Profiling of THPP-Containing Candidates

Owing to its balanced logP (predicted ~0.5–1.5) conferred by the polar alcohol and the saturated ring, this compound can serve as a physicochemical comparator in ADME assays (solubility, permeability, microsomal stability, plasma protein binding) when evaluating more elaborated THPP-based leads. Its use alongside aromatic pyrazolo[1,5-a]pyrimidine analogs can quantify the contribution of ring saturation to metabolic stability and solubility, addressing a key optimization parameter in CNS and oncology programs where THPP scaffolds are prevalent [1].

Reference Standard in Impurity Profiling and Analytical Method Development

The compound is commercially available at 95% purity (AKSci, CymitQuimica) [2] and can serve as a reference standard during the development of HPLC, UPLC-MS, or GC methods for quality control of THPP-based active pharmaceutical ingredients or intermediates. Its defined CAS registry number (1694263-88-1) and well-characterized molecular identity facilitate unambiguous identification in impurity profiling workflows .

Quote Request

Request a Quote for 3-{7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.